![molecular formula C16H16INO B4724902 4-iodo-N-(3-phenylpropyl)benzamide](/img/structure/B4724902.png)
4-iodo-N-(3-phenylpropyl)benzamide
Übersicht
Beschreibung
4-iodo-N-(3-phenylpropyl)benzamide is a synthetic compound that belongs to the benzamide class of chemicals. It is a potent and selective antagonist of the GPR35 receptor, which is a G protein-coupled receptor that is expressed in various organs and tissues, including the immune system, gastrointestinal tract, and central nervous system. The GPR35 receptor has been implicated in several physiological and pathological processes, such as inflammation, pain, and cancer. Therefore, this compound has attracted considerable attention as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-iodo-N-(3-phenylpropyl)benzamide involves its binding to the GPR35 receptor, which is a G protein-coupled receptor that is involved in various cellular signaling pathways. The activation of the GPR35 receptor can lead to the activation of various intracellular signaling pathways, such as the MAPK/ERK pathway and the PI3K/AKT pathway, which can regulate cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mediated through its binding to the GPR35 receptor. Studies have shown that the activation of the GPR35 receptor can regulate various physiological processes, such as inflammation, pain, and cancer. Therefore, this compound has the potential to modulate these processes by targeting the GPR35 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-iodo-N-(3-phenylpropyl)benzamide in lab experiments is its high selectivity and potency for the GPR35 receptor. This allows for the specific targeting of the receptor without affecting other cellular signaling pathways. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on 4-iodo-N-(3-phenylpropyl)benzamide. One of the directions is to investigate its potential therapeutic applications in other diseases, such as cancer and neuropathic pain. Another direction is to develop more potent and selective GPR35 receptor antagonists for further preclinical and clinical studies. Additionally, the molecular mechanism of the GPR35 receptor and its downstream signaling pathways can be further elucidated to better understand the role of this compound in regulating cellular processes.
Wissenschaftliche Forschungsanwendungen
4-iodo-N-(3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, such as inflammatory bowel disease, cancer, and neuropathic pain. Inflammatory bowel disease is a chronic inflammatory disorder of the gastrointestinal tract, which is characterized by abdominal pain, diarrhea, and rectal bleeding. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines in the colon, which can alleviate the symptoms of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-iodo-N-(3-phenylpropyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c17-15-10-8-14(9-11-15)16(19)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLZVYZGOMNCRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.